Metal-Catalyzed Decomposition Rate: sec-Butyl Hydroperoxide vs. tert-Butyl Hydroperoxide
Under identical metal-catalyzed conditions (0.1 M hydroperoxide, 10⁻⁴ M cobalt catalyst, chlorobenzene or alkane solvent, 25–45 °C), sec-butyl hydroperoxide decomposes at only one-fourth to one-tenth the rate of tert-butyl hydroperoxide [1]. This substantial rate differential directly impacts the radical flux achievable in polymerization and autoxidation processes.
| Evidence Dimension | Metal-catalyzed decomposition rate (relative) |
|---|---|
| Target Compound Data | Relative rate = 0.10–0.25 (normalized to t-BuOOH = 1.0) |
| Comparator Or Baseline | tert-Butyl hydroperoxide (t-BuOOH); relative rate = 1.0; half-life 1–10 min at 25–45 °C with 10⁻⁴ M Co catalyst |
| Quantified Difference | sec-BuOOH decomposes 4× to 10× slower than t-BuOOH under identical metal-catalyzed conditions |
| Conditions | 0.1 M hydroperoxide, 10⁻⁴ M cobalt salt catalyst, chlorobenzene or alkane solvent, 25–45 °C |
Why This Matters
Selecting sec-butyl hydroxide over tert-butyl hydroperoxide provides a slower, more controllable radical initiation profile, reducing runaway exotherm risk in bulk polymerization processes.
- [1] Hiatt, R.; Irwin, K. C.; Gould, C. W. Homolytic Decompositions of Hydroperoxides. IV. Metal-Catalyzed Decompositions. J. Org. Chem. 1968, 33 (4), 1430–1435. View Source
